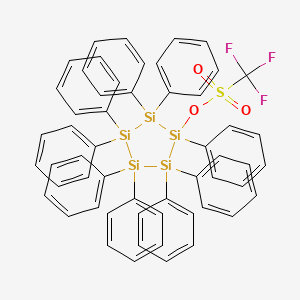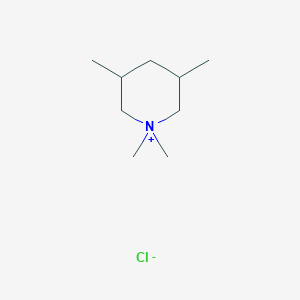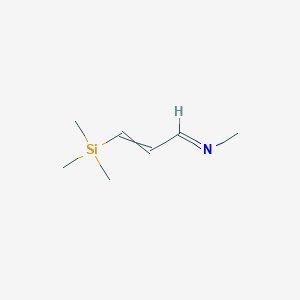
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine is an organic compound that features a trimethylsilyl group attached to a prop-2-en-1-imine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Common bases used include triethylamine or pyridine.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Could be used in the development of pharmaceuticals.
Industry: May find use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine would depend on its specific application. Generally, the compound might interact with molecular targets through its imine and trimethylsilyl groups, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-amine: Similar structure but with an amine group.
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-aldehyde: Similar structure but with an aldehyde group.
Uniqueness
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine is unique due to its specific combination of an imine group and a trimethylsilyl group, which can impart distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
113537-86-3 |
|---|---|
Fórmula molecular |
C7H15NSi |
Peso molecular |
141.29 g/mol |
Nombre IUPAC |
N-methyl-3-trimethylsilylprop-2-en-1-imine |
InChI |
InChI=1S/C7H15NSi/c1-8-6-5-7-9(2,3)4/h5-7H,1-4H3 |
Clave InChI |
WUDOSCSPOJPLQI-UHFFFAOYSA-N |
SMILES canónico |
CN=CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


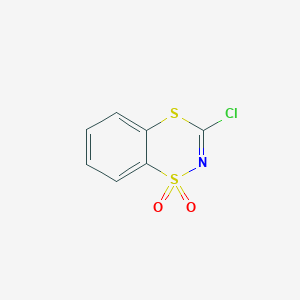
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
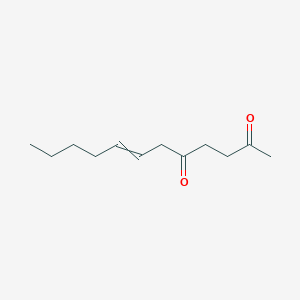
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)


![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
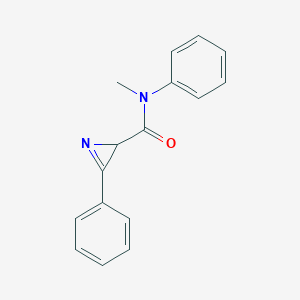
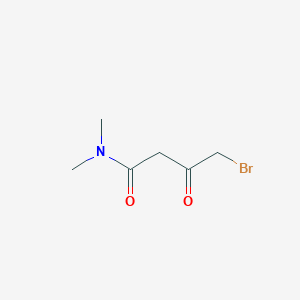
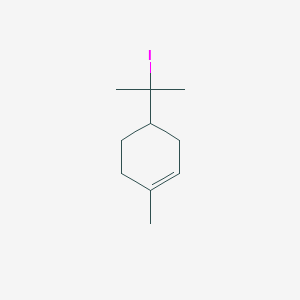

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
